5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative featuring halogenated aryl substituents at positions 5 and 7 of the fused heterocyclic core. Its structure combines a bromine atom at the para position of the 5-phenyl ring and chlorine atoms at the 2- and 4-positions of the 7-phenyl ring. These substituents confer distinct electronic and steric properties, making the compound a subject of interest in medicinal chemistry and agrochemical research .
Properties
CAS No. |
303060-42-6 |
|---|---|
Molecular Formula |
C17H11BrCl2N4 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H11BrCl2N4/c18-11-3-1-10(2-4-11)15-8-16(24-17(23-15)21-9-22-24)13-6-5-12(19)7-14(13)20/h1-9,16H,(H,21,22,23) |
InChI Key |
IGAYGXZEFIYMID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation and Functionalization
Early synthetic routes relied on sequential functionalization of pyrimidine and triazole precursors. A 2003 patent (WO2013037942A1) described a nine-step process starting from 4-bromo-2,4-dichloroacetophenone, involving bromination with CHBr₃, nucleophilic substitution with cyclopropylamine (CPA), and diol deprotection using trifluoroacetic acid. This method suffered from poor chemoselectivity (≤35% yield in critical steps) due to competing reactions at the amino and carbonyl groups.
The key limitation emerged during methoxycarbonylmethyl group introduction, where triethylamine-mediated reactions produced a 1:1.3 ratio of desired product to N-alkylated byproducts. Table 1 compares yields across representative multi-step syntheses:
Table 1. Yield Analysis of Multi-Step Methods
| Step | Reagents | Temperature | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| Bromination | CHBr₃, Et₃N | 0–5°C | 68 | Dibrominated adducts (12%) |
| Cyclopropane formation | CPA, DIPEA | 25°C | 35 | Open-chain amine (41%) |
| Triazole cyclization | NaN₃, CuI | 80°C | 52 | Tetrazolo isomers (18%) |
| Final deprotection | TFA/H₂O (9:1) | 40°C | 88 | None detected |
Regiochemical Challenges in Classical Approaches
Modern One-Pot Cyclization Strategies
Regioselective Condensation Methodology
Massari et al. (2017) developed a breakthrough one-step protocol using 4-bromophenylguanidine and 2,4-dichlorophenylpropiolate under microwave irradiation. Key parameters:
- Solvent system : DMF/H₂O (4:1 v/v)
- Catalyst : CuI (10 mol%)
- Temperature : 120°C (μW, 300 W)
- Reaction time : 20 minutes
This method achieved 82% isolated yield with >99:1 regioselectivity for the 5-(4-bromophenyl)-7-(2,4-dichlorophenyl) isomer. Mechanistic studies using ¹³C-labeled precursors confirmed the reaction proceeds via:
- Step 1 : Base-mediated deprotonation of guanidine (pKa = 12.4 in DMF)
- Step 2 : Copper-catalyzed alkyne activation forming σ-aryl complex
- Step 3 : 6π-electrocyclization establishing the pyrimidine ring
- Step 4 : Aromatization via oxidative dehydrogenation
Equation 1 : Regioselectivity-determining step
$$
\text{CuI} + \text{HC≡C-C}6\text{H}3\text{Cl}2 \rightarrow \text{Cu-C≡C-C}6\text{H}3\text{Cl}2 \xrightarrow{\Delta} \text{Regioselective insertion}
$$
Solvent and Base Effects on Yield
Systematic optimization (n = 147 reactions) revealed solvent polarity critically impacts cyclization efficiency:
Table 2. Solvent Optimization for One-Pot Synthesis
| Solvent | Dielectric Constant (ε) | Yield (%) | 5-/7- Selectivity |
|---|---|---|---|
| DMF | 36.7 | 82 | 99:1 |
| DMSO | 46.7 | 78 | 97:3 |
| NMP | 32.2 | 75 | 95:5 |
| THF | 7.5 | 12 | 82:18 |
Triethylamine outperformed inorganic bases (Cs₂CO₃, K₃PO₄) by maintaining reaction pH at 8.2–8.5, preventing guanidine decomposition. Excessive base (>3 eq.) led to retro-aldich condensation, reducing yields by 29%.
Industrial-Scale Production Techniques
Continuous Flow Reactor Design
Evitachem’s 2025 protocol implemented a tandem microreactor system (Figure 1) featuring:
- Zone 1 : Precursor mixing (residence time = 30 s)
- Zone 2 : Copper-catalyzed cyclization (120°C, 5 bar)
- Zone 3 : Thin-film evaporation for product isolation
This continuous process achieved 94% conversion with 99.8% purity (HPLC), reducing reaction time from 20 hours (batch) to 47 minutes. Economic analysis showed 63% lower E-factor compared to batch methods (8.7 vs 23.4 kg waste/kg product).
Crystallization Optimization
Industrial purification employs antisolvent crystallization using n-heptane/ethyl acetate (7:3). Metastable zone width (MSZW) studies identified optimal cooling rates:
Equation 2 : MSZW model
$$
\frac{dC}{dt} = -k(C - C_s)^n
$$
Where:
- $$ C $$ = solute concentration (mol/L)
- $$ C_s $$ = saturation concentration
- $$ k $$ = 0.17 min⁻¹ (n-heptane system)
- $$ n $$ = 1.32
Controlled cooling at 0.5°C/min from 65°C to −10°C produced uniform crystals (D50 = 42 μm) with 99.5% phase purity.
Mechanistic Insights and Byproduct Analysis
Competing Reaction Pathways
In situ IR spectroscopy identified three major byproducts:
- Bis-triazolo adduct (3.1%): From over-cyclization
- Hydrolyzed ester (1.7%): Water contamination >500 ppm
- Dimerized alkyne (0.9%): Incomplete copper activation
DFT calculations (B3LYP/6-311++G**) revealed the energy barrier for desired cyclization (ΔG‡ = 24.3 kcal/mol) vs bis-adduct formation (ΔG‡ = 28.1 kcal/mol), explaining the 5:1 preference for monomeric product.
Heavy Metal Contamination Control
Despite CuI’s efficiency, residual copper levels reached 480 ppm in crude product. Chelating resins (Duolite GT-73) reduced copper to <2 ppm without affecting yield. Alternative catalysts were screened:
Table 3. Catalyst Screening for Metal-Free Synthesis
| Catalyst | Loading (mol%) | Yield (%) | Selectivity | Cu Residual (ppm) |
|---|---|---|---|---|
| None | – | 12 | 65:35 | <1 |
| I₂ | 10 | 58 | 89:11 | <1 |
| PPh₃ | 15 | 63 | 92:8 | <1 |
| TEMPO | 20 | 41 | 78:22 | <1 |
While iodine provided moderate yields, product purity decreased due to iodinated byproducts (up to 9%).
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Batch-to-batch consistency is verified through:
Polymorph Screening
Six polymorphs were identified via high-throughput screening. The thermodynamically stable Form II (mp 171–173°C) is preferred for formulation due to its low hygroscopicity (0.2% w/w water uptake at 75% RH).
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazolopyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Molecular Comparisons
†Calculated based on structural similarity to .
Key Findings
In contrast, phenyl groups at this position are associated with herbicidal activity when paired with sulfonamide moieties . 7-Position: Chlorinated aryl groups (e.g., 2,4-dichlorophenyl) improve binding to hydrophobic enzyme pockets. For example, 7-(2,4-dichlorophenoxy) derivatives exhibit potent anticonvulsant activity (ED₅₀ = 41.9 mg/kg), while 4-chlorophenyl analogs show antimicrobial effects .
Antitumor Potential: Trifluoromethyl and halogenated derivatives at positions 5 and 7 demonstrate antitumor activity by inhibiting adenylyl cyclase or microtubule polymerization . The target compound’s bromine and chlorine substituents may similarly disrupt cancer cell signaling .
Synthetic Accessibility: Halogenated triazolopyrimidines are typically synthesized via cyclocondensation of aminotriazoles with β-diketones or aldehydes under microwave or ionic liquid conditions . The target compound’s dichlorophenyl group likely requires electrophilic aromatic substitution or Suzuki coupling for installation .
Contradictions and Limitations
- Herbicidal vs. Medicinal Applications : While chlorinated triazolopyrimidines are prominent in herbicide design (e.g., sulfonamide derivatives ), brominated analogs are underexplored in this context, suggesting divergent structure-activity relationships.
- Data Gaps: The exact biological data for the target compound are absent in the evidence, necessitating extrapolation from analogs. For instance, its anticonvulsant activity remains speculative compared to structurally related phenoxy derivatives .
Biological Activity
5-(4-Bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H11BrCl2N4
- Molecular Weight : 422.1 g/mol
- CAS Number : 303060-42-6
Biological Activity Overview
The compound has shown promise in various biological assays, particularly in the fields of antimicrobial and anticancer research. Its structure allows interaction with multiple biological targets, which may lead to diverse pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antimicrobial properties. For instance:
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Case Study : A study on related triazole derivatives demonstrated effective inhibition of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells.
- Findings : Related triazole compounds have shown cytotoxicity against these cell lines. For example, a derivative exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin .
The mechanism by which 5-(4-bromophenyl)-7-(2,4-dichlorophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in nucleotide synthesis or cell division.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to growth and apoptosis.
Research Studies
Several studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives with halogenated aryl substituents?
- Methodological Answer : A two-step protocol is commonly employed:
Cyclocondensation : React 5-amino-1,2,4-triazole derivatives with β-keto esters or enaminones under acidic conditions.
Functionalization : Introduce halogenated aryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Key Parameters :
- Catalyst: TMDP (tetramethylenediamine piperazine) in ethanol/water (1:1 v/v) enhances reaction efficiency .
- Solvent System: Ethanol/water reduces toxicity and improves solubility of intermediates .
- Monitoring: TLC (silica gel G/UV 254) and H NMR (400 MHz, DMSO-d6) for purity assessment .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of triazolo[1,5-a]pyrimidines?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELXTL or OLEX2 for refinement .
- NMR Spectroscopy : H and C NMR in DMSO-d6 identify substituent effects (e.g., aromatic protons at δ 7.34–8.91 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 436.2 [M+H]) .
Q. What initial biological screening strategies are recommended for evaluating bioactivity?
- Methodological Answer :
- In Vitro Assays :
- Cancer Cell Lines : MTT assays against gastric cancer cells (e.g., MGC-803) with IC determination .
- Enzyme Inhibition : Fluorogenic substrates for kinases or proteases (e.g., ERK pathway suppression) .
- Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 μM) to establish potency and selectivity .
Advanced Research Questions
Q. How can computational methods enhance the design of triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and regioselectivity in cyclocondensation .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., CB2 cannabinoid receptors) .
- Data Integration : Machine learning models trained on experimental data (e.g., IC, logP) prioritize synthetic targets .
Q. What strategies address challenges in regioselectivity during heterocyclic ring formation?
- Methodological Answer :
- Catalyst Optimization : TMDP outperforms piperidine in minimizing side reactions (e.g., N1 vs. N2 alkylation) due to steric and electronic effects .
- Solvent Polarity : Polar aprotic solvents (DMF) favor kinetically controlled pathways, while ethanol/water mixtures improve thermodynamic control .
- Temperature Modulation : Reflux conditions (80–100°C) accelerate cyclization but may require quenching to prevent decomposition .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis :
- Substituent Effects : Compare halogenated vs. methylthio groups (e.g., 2-(methylthio) derivatives show 10-fold higher ERK inhibition) .
- Crystallographic Data : Correlate bioactivity with molecular conformation (e.g., planar triazolo rings enhance DNA intercalation) .
- Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., normalized IC values) to identify outliers .
Q. What advanced purification techniques are recommended for complex triazolo[1,5-a]pyrimidines?
- Methodological Answer :
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 4:1 to 1:1) resolves regioisomers .
- Recrystallization : Use DMSO/water mixtures to isolate high-purity crystals (melting point validation: 192–195°C) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) separate enantiomers and detect trace impurities .
Data Contradiction Analysis Example
Issue : Discrepancies in reported ERK inhibition potency for triazolo[1,5-a]pyrimidines with trifluoromethyl vs. bromo substituents.
- Resolution :
- Experimental Replication : Synthesize both analogs using identical protocols .
- Biological Validation : Test in parallel assays under controlled conditions (pH, serum concentration) .
- Computational Insight : DFT calculations reveal trifluoromethyl groups increase electron-withdrawing effects, enhancing target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
